4-Methoxypyridine N-oxide hydrate

Description

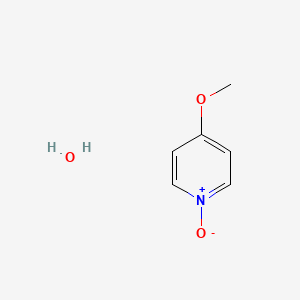

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxy-1-oxidopyridin-1-ium;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.H2O/c1-9-6-2-4-7(8)5-3-6;/h2-5H,1H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJMARLKAXBQBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=[N+](C=C1)[O-].O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207511-18-0 | |

| Record name | 4-Methoxypyridine N-oxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxypyridine N-oxide Hydrate: A Historical and Synthetic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxypyridine N-oxide (MPO) is a versatile heterocyclic compound widely utilized in organic synthesis as a potent oxygen atom transfer agent, a building block for functionalized pyridines, and an electron-rich ligand in coordination chemistry.[1][2] Its common commercial and laboratory form is the hydrate, a stable crystalline solid whose properties and preparation are of significant interest to the scientific community. This guide provides an in-depth exploration of the historical discovery of pyridine N-oxides, a detailed analysis of the evolution of synthetic methodologies leading to 4-Methoxypyridine N-oxide, and a specific focus on the characterization and practical implications of its hydrate form. We will dissect the causality behind experimental choices in key synthetic protocols, offering field-proven insights for researchers in drug development and materials science.

Historical Foundation: The Advent of Pyridine N-Oxides

The chemistry of 4-methoxypyridine N-oxide is built upon the foundational discovery of its parent compound, pyridine N-oxide. The journey began in 1926 when Jakob Meisenheimer first reported the successful oxidation of the otherwise chemically inert pyridine ring.[3][4][5] He demonstrated that using a peroxyacid, specifically peroxybenzoic acid, could effectively deliver an oxygen atom to the electron-deficient nitrogen of pyridine.[3] This breakthrough was crucial; the inertness of the pyridine ring to electrophilic attack is a well-known characteristic, stemming from the electron-withdrawing nature of the nitrogen atom.[6]

The conversion to the N-oxide fundamentally alters the electronic properties of the ring, redistributing electron density and activating the pyridine system for further functionalization, particularly for electrophilic substitution at the 4-position.[6] Following Meisenheimer's work, other methods were developed, notably by Eiji Ochiai and collaborators, who popularized the use of hydrogen peroxide in acetic acid, which generates peracetic acid in situ.[4] These pioneering efforts paved the way for the synthesis of a vast library of substituted pyridine N-oxides, including the subject of this guide.

Synthetic Pathways to 4-Methoxypyridine N-oxide

The synthesis of 4-Methoxypyridine N-oxide is predominantly achieved through the direct oxidation of its parent pyridine, 4-methoxypyridine. The choice of oxidant and reaction conditions dictates the efficiency, safety, and scalability of the process.

Pathway I: Direct Oxidation of 4-Methoxypyridine

This is the most direct and widely employed route. The nucleophilic nitrogen atom of 4-methoxypyridine attacks the electrophilic oxygen of an oxidant.

The most established method involves the use of peroxyacids, which can be generated in situ or used directly.

-

Hydrogen Peroxide in Acetic Acid: This classic protocol leverages the reaction between H₂O₂ and glacial acetic acid to form peracetic acid, the active oxidizing agent.[1][7] The reaction is typically run at elevated temperatures (reflux) to achieve a reasonable reaction rate. While cost-effective, this method requires careful temperature control and handling of concentrated peroxide and acid mixtures.[8][9]

-

m-Chloroperoxybenzoic Acid (m-CPBA): For greater control and milder conditions, m-CPBA is a superior choice. It is a stable, solid peroxyacid that can be used in various organic solvents, such as dichloromethane (DCM), at or below room temperature.[8] This method avoids the harsh acidity and high temperatures of the H₂O₂/acetic acid system, making it compatible with more sensitive substrates. The primary drawback is the higher cost of the reagent.

To improve efficiency and promote greener chemistry, catalytic systems have been developed.

-

Methyltrioxorhenium (MTO)-Catalyzed Oxidation: The use of a catalytic amount of MTO with hydrogen peroxide as the terminal oxidant represents a highly efficient and modern approach.[1][10] This system allows for high yields of N-oxides under mild conditions and with low catalyst loading.[10]

Pathway II: Synthesis of the 4-Methoxypyridine Precursor

A comprehensive understanding requires acknowledging the synthesis of the starting material. 4-Methoxypyridine is typically prepared via nucleophilic aromatic substitution, starting from an activated pyridine ring.

-

From 4-Chloropyridine: The most common precursor is 4-chloropyridine or its hydrochloride salt.[11] The chloro-substituent serves as a good leaving group for nucleophilic substitution by a methoxide source. This reaction is generally carried out with sodium methoxide, or by using an alcohol in the presence of a strong base like sodium hydride (NaH) or sodium hydroxide (NaOH).[11]

The following diagram illustrates the primary synthetic routes leading to 4-Methoxypyridine N-oxide hydrate.

Caption: Synthetic routes to this compound.

The Hydrate Form: Characterization and Practical Importance

While the anhydrous form of 4-Methoxypyridine N-oxide exists, the compound is notably hygroscopic.[1] This intrinsic affinity for atmospheric moisture means that upon synthesis and exposure to air, it readily forms a stable hydrate. This hydrated form is the most commonly supplied commercial product and is often what is used in the laboratory unless rigorous anhydrous conditions are maintained.

The "discovery" of the hydrate was not a singular event but rather a practical consequence of the parent compound's physical properties. Its isolation and characterization became necessary for accurate dosing and consistent results in chemical reactions. The presence of water of hydration alters the compound's physical properties, most notably its melting point.

| Property | 4-Methoxypyridine N-oxide (Anhydrous) | This compound |

| CAS Number | 1122-96-9[12] | 207511-18-0[13][14] |

| Molecular Formula | C₆H₇NO₂[12] | C₆H₇NO₂ · xH₂O[13][14] |

| Molar Mass | 125.13 g/mol [12] | 125.13 g/mol (anhydrous basis)[13][14] |

| Appearance | Light brown crystalline solid[1] | Solid[13][14] |

| Melting Point | 82–85 °C[1] | 73–79 °C[13][14] |

| Key Characteristic | Hygroscopic[1] | Stable hydrated form |

Table 1: Comparison of Physical Properties.

For most synthetic applications, the use of the hydrate is acceptable, as the water molecule often does not interfere with the reaction. However, for applications sensitive to water, such as in organometallic catalysis or reactions involving water-sensitive reagents, the material must be rigorously dried before use.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, grounded in established literature procedures.

Protocol A: Synthesis via H₂O₂ in Acetic Acid

This protocol is adapted from common procedures for pyridine N-oxidation.[7][8]

Causality: The use of refluxing acetic acid serves both as a solvent and a catalyst to form the potent oxidant, peracetic acid, from hydrogen peroxide. This ensures complete conversion of the starting material.

Caption: Workflow for H₂O₂/Acetic Acid Oxidation.

Methodology:

-

Charging the Reactor: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxypyridine (e.g., 5.0 g, 45.8 mmol) in glacial acetic acid (25 mL).[7]

-

Addition of Oxidant: Under an inert atmosphere (e.g., argon), slowly add 30% aqueous hydrogen peroxide (4.2 mL) to the stirred solution at room temperature.[7]

-

Reaction: Heat the reaction mixture to reflux and maintain for 24 hours.[7]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling the mixture to room temperature, remove the acetic acid and water under reduced pressure (in vacuo) to yield the crude product.[7] The product can be purified further by recrystallization if necessary.

Protocol B: Synthesis via m-CPBA in Dichloromethane

This protocol offers a milder alternative for the N-oxidation.[8]

Causality: Dichloromethane is used as an inert solvent, and the reaction proceeds at a controlled, lower temperature, preventing potential side reactions and decomposition. The workup involves a pH adjustment to separate the acidic byproduct (m-chlorobenzoic acid) from the basic N-oxide product.

-

Charging the Reactor: To a solution of 4-methoxypyridine (e.g., 10.0 g, 91.6 mmol) in dichloromethane (80 mL), cool the flask to 0-5 °C in an ice bath.[8]

-

Addition of Oxidant: Add m-chloroperoxybenzoic acid (m-CPBA, ~1.5 equivalents, e.g., 23.7 g) portion-wise, maintaining the internal temperature below 5 °C.[8]

-

Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 20-24 hours.[8]

-

Monitoring: Monitor the reaction by TLC to confirm the complete consumption of the starting material.

-

Workup:

-

Concentrate the reaction solution under reduced pressure.[8]

-

Add water to the residue to obtain a mixed solution.[8]

-

Adjust the pH to 4-5 using a suitable base (e.g., aqueous NaHCO₃ or NaOH). This step is crucial to protonate the desired N-oxide and deprotonate the m-chlorobenzoic acid byproduct, facilitating their separation.[8]

-

Stir the mixture for 2-3 hours, then filter to remove the precipitated m-chlorobenzoic acid.[8]

-

Collect the filtrate, concentrate it under reduced pressure, and dry to obtain the target product.[8]

-

Conclusion

The journey from Meisenheimer's initial oxidation of pyridine to the routine synthesis of this compound showcases a century of progress in synthetic organic chemistry. Understanding the historical context and the evolution of synthetic methods—from harsh, classical oxidations to milder, more controlled modern protocols—provides invaluable insight for today's researchers. The distinction between the anhydrous and hydrated forms is not merely academic but a practical consideration essential for reproducibility and success in its diverse applications. This guide has provided the foundational knowledge, practical protocols, and mechanistic reasoning necessary for professionals to confidently synthesize and utilize this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. baranlab.org [baranlab.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]

- 8. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 9. pp.bme.hu [pp.bme.hu]

- 10. arkat-usa.org [arkat-usa.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 4-Methoxypyridine N-oxide | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Methoxypyridine N-oxide technical, = 90 207511-18-0 [sigmaaldrich.com]

- 14. 4-Methoxypyridine N-oxide technical, = 90 207511-18-0 [sigmaaldrich.com]

A Comprehensive Guide to the Spectroscopic Characterization of 4-Methoxypyridine N-oxide Hydrate

This technical guide provides an in-depth exploration of the spectroscopic properties of 4-Methoxypyridine N-oxide hydrate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and the rationale behind the analytical techniques used for its characterization.

Introduction: The Structural and Chemical Landscape

This compound (C₆H₇NO₂ · xH₂O) is a derivative of pyridine, an aromatic heterocyclic amine. The introduction of an N-oxide functional group and a methoxy substituent significantly alters the electronic and chemical properties of the pyridine ring. The N-oxide group, in particular, is a strong electron-donating group, which influences the reactivity and spectroscopic behavior of the molecule. Understanding its spectroscopic signature is paramount for its identification, purity assessment, and the study of its interactions in various chemical and biological systems. This guide will systematically detail the application of core spectroscopic techniques for the comprehensive analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its molecular framework.

¹H NMR Spectroscopy

Core Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, providing insights into its connectivity and spatial arrangement.

Interpreting the Spectrum: The ¹H NMR spectrum of 4-Methoxypyridine N-oxide is characterized by distinct signals corresponding to the aromatic protons and the methoxy group protons. Due to the electron-donating nature of the N-oxide and methoxy groups, the aromatic protons are expected to be shifted upfield compared to those of pyridine itself. The symmetry of the molecule results in a simplified spectrum.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-2, H-6 | ~8.13 | Doublet | 2H |

| H-3, H-5 | ~7.12 | Doublet | 2H |

| -OCH₃ | ~2.37 | Singlet | 3H |

| H₂O | Variable | Singlet | xH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled from representative spectra.[1]

Experimental Protocol: ¹H NMR Analysis

The choice of solvent and experimental parameters is critical for obtaining a high-quality ¹H NMR spectrum.

Workflow for ¹H NMR Analysis of this compound

References

1H NMR and 13C NMR spectrum of 4-Methoxypyridine N-oxide hydrate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Methoxypyridine N-oxide Hydrate

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation. We will explore the theoretical underpinnings of the observed chemical shifts and coupling constants, present standardized protocols for sample preparation, and offer field-proven insights into the practical aspects of NMR data acquisition and analysis for this class of compounds.

Introduction: The Significance of 4-Methoxypyridine N-oxide and its Spectroscopic Characterization

4-Methoxypyridine N-oxide is a heterocyclic compound that serves as a valuable intermediate and nucleophilic catalyst in various chemical transformations, including oligonucleotide synthesis and free-radical polymerization.[1] Its structure, featuring a pyridine ring activated by an N-oxide and a methoxy group, imparts unique electronic properties that are crucial to its reactivity. The presence of water of hydration can further influence its physical and chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such molecules. By providing detailed information about the chemical environment of each proton and carbon atom, ¹H and ¹³C NMR spectra allow for a complete mapping of the molecular framework. This guide will serve as a detailed reference for interpreting the NMR data of this compound.

Molecular Structure and Electronic Influences

To accurately interpret the NMR spectra, it is essential to first understand the electronic effects of the functional groups on the pyridine ring.

References

A Technical Guide to the Vibrational Spectroscopy of 4-Methoxypyridine N-oxide Hydrate

Abstract

This technical guide provides an in-depth analysis of 4-Methoxypyridine N-oxide hydrate using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the principles, experimental methodologies, and detailed spectral interpretation of this compound. We explore the causal relationships behind experimental choices and provide a self-validating framework for analysis. The guide focuses on the assignment of key vibrational modes, the complementary nature of FT-IR and Raman techniques, and the profound influence of the water of hydration on the spectral features, particularly through hydrogen bonding. All claims are substantiated with citations to authoritative scientific literature.

Introduction: The Significance of Vibrational Analysis

4-Methoxypyridine N-oxide (MPO) is a heterocyclic compound that serves as a versatile building block in organic synthesis and as a ligand in coordination chemistry.[1][2] Its hydrated form, this compound, incorporates water molecules into its crystal lattice, a phenomenon of critical importance in the pharmaceutical industry, where hydration state can significantly impact a drug's stability, solubility, and bioavailability.[3]

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a powerful, non-destructive means to probe the molecular structure and intermolecular forces within a material. By measuring the vibrational frequencies of chemical bonds, we can generate a unique "fingerprint" of a molecule, identify its functional groups, and gain deep insights into non-covalent interactions such as hydrogen bonding, which are pivotal in defining the structure and properties of hydrates.[4][5][6]

This guide provides a comprehensive examination of the FT-IR and Raman spectra of this compound, moving from fundamental principles to detailed spectral interpretation.

Theoretical Foundations: Probing Molecular Vibrations

At the core of this analysis are the two complementary pillars of vibrational spectroscopy: FT-IR and Raman.

-

FT-IR Spectroscopy : This technique measures the absorption of infrared radiation by a molecule, which excites its bonds into higher vibrational energy states. For a vibration to be "IR active," it must induce a change in the molecule's net dipole moment. Consequently, polar functional groups like the N-O bond in an N-oxide and the O-H bonds in water produce strong signals in FT-IR spectra.

-

Raman Spectroscopy : This method involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered photons correspond to the vibrational frequencies of the molecule. For a vibration to be "Raman active," it must cause a change in the molecule's polarizability—essentially, the deformability of its electron cloud. Symmetrical, non-polar bonds and aromatic ring systems often yield strong Raman signals.

The synergy between these techniques is crucial. A mode that is weak or silent in FT-IR may be strong in Raman, and vice-versa, allowing for a more complete vibrational assignment.

The Influence of Hydrogen Bonding

In this compound, the water molecules are not passive occupants of the crystal lattice. They act as both hydrogen bond donors and acceptors, interacting strongly with the highly polar N-oxide group.[7][8] This interaction has predictable and measurable effects on the vibrational spectra:

-

O-H Stretching : In an isolated water molecule, the O-H stretching vibrations appear at high frequencies. In the hydrate, hydrogen bonding weakens the O-H bonds, causing their stretching frequencies to decrease (a "redshift") and the corresponding spectral bands to become significantly broadened.[4][6][9]

-

N-O Stretching : The oxygen atom of the N-oxide group is a strong hydrogen bond acceptor. When a water molecule's hydrogen atom bonds to this oxygen, it donates electron density into the N-O antibonding orbital, weakening the N-O bond and causing a redshift in its characteristic stretching frequency.[7][8]

Experimental Protocols: A Self-Validating Workflow

The acquisition of high-quality, reproducible spectra is contingent upon rigorous experimental design. The following protocols represent best practices for the analysis of solid-state hydrates.

FT-IR Spectroscopy Protocol (ATR Method)

The Attenuated Total Reflectance (ATR) accessory is often preferred for its simplicity and non-destructive nature, requiring minimal sample preparation.

-

Instrument Preparation : Ensure the FT-IR spectrometer (e.g., Bruker Tensor 27) and ATR accessory are properly aligned and the ATR crystal (typically diamond or germanium) is clean.

-

Background Collection : Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application : Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage.

-

Pressure Application : Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

Data Acquisition : Collect the sample spectrum over a range of 4000–400 cm⁻¹. A typical setting involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Data Processing : The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

FT-Raman Spectroscopy Protocol

FT-Raman spectroscopy, typically using a near-infrared laser (e.g., 1064 nm), is advantageous for minimizing fluorescence, which can be an issue with aromatic compounds.

-

Sample Preparation : Place a few milligrams of the crystalline this compound sample into a glass vial or NMR tube. No further preparation is typically needed.

-

Instrument Setup : Place the sample into the spectrometer's sample compartment (e.g., Bruker MultiRAM FT-Raman).

-

Parameter Optimization : Set the laser power to a level that provides good signal without causing thermal degradation of the sample (a trial-and-error process, starting low).

-

Data Acquisition : Collect the Raman spectrum over a relevant Stokes shift range (e.g., 3500–100 cm⁻¹). Co-adding a larger number of scans (e.g., 128 or 256) is common in Raman to improve signal quality.

-

Data Processing : The raw data is processed to yield the final spectrum of Raman intensity versus Raman shift (cm⁻¹).

Caption: Fig. 1: Standardized workflow for acquiring FT-IR and FT-Raman spectra of solid hydrate samples.

Spectral Analysis and Interpretation

The vibrational spectra of this compound can be divided into several key regions, each providing specific structural information. The assignments below are based on established literature values for pyridine N-oxides and related compounds.[10][11][12]

Caption: Fig. 2: Logical grouping of key molecular vibrations for this compound.

High-Frequency Region (>2800 cm⁻¹)

-

O-H Stretching (Water of Hydration) : The most prominent feature in the FT-IR spectrum of the hydrate is a very broad and intense absorption band centered in the 3400-3200 cm⁻¹ region. This is the classic signature of O-H stretching vibrations involved in a strong hydrogen-bonding network.[4][6] In the Raman spectrum, these modes are typically much weaker.

-

C-H Stretching : Aromatic C-H stretching vibrations from the pyridine ring appear as weaker bands between 3100-3000 cm⁻¹. Aliphatic C-H stretching modes from the methoxy (-OCH₃) group are observed just below 3000 cm⁻¹, typically around 2950 cm⁻¹ and 2850 cm⁻¹.

Fingerprint Region (1700-400 cm⁻¹)

This region contains a wealth of structural information from skeletal vibrations of the molecule.

-

Water Bending : The H-O-H scissoring mode of the water of hydration appears as a distinct band around 1640 cm⁻¹.

-

Pyridine Ring Modes : The pyridine ring gives rise to several characteristic bands. The C=C and C=N stretching vibrations are found in the 1610-1450 cm⁻¹ range. These are often strong in both FT-IR and Raman spectra.

-

N-O Stretching : This is a fundamentally important band for N-oxides. For anhydrous 4-methoxypyridine N-oxide, this vibration is reported near 1243 cm⁻¹.[11][12] In the hydrate, due to hydrogen bonding with water, this band is expected to shift to a slightly lower frequency, reflecting the weakening of the N-O bond.

-

Methoxy Group Vibrations : The C-O-C asymmetric stretching of the methoxy group is typically observed near 1230 cm⁻¹, often overlapping with other modes. The symmetric C-O stretch is found near 1020 cm⁻¹.

Table 1: Summary of Vibrational Band Assignments

The following table summarizes the key vibrational frequencies and their assignments for this compound, based on data for the anhydrous form and known effects of hydration.[9][12]

| Frequency Range (cm⁻¹) | Probable Assignment | FT-IR Intensity | Raman Intensity | Notes |

| ~3400-3200 | ν(O-H) of H₂O | Very Strong, Broad | Weak | Hallmark of hydration and H-bonding. |

| ~3100-3000 | ν(C-H) Aromatic | Medium | Medium | Pyridine ring C-H stretches. |

| ~2950, ~2850 | ν(C-H) Aliphatic | Medium | Medium | Methoxy group C-H stretches. |

| ~1640 | δ(H-O-H) of H₂O | Medium | Weak | Water scissoring mode. |

| ~1610 | Ring Stretching | Strong | Strong | Pyridine ring skeletal vibration. |

| ~1480 | Ring Stretching | Strong | Medium | Pyridine ring skeletal vibration. |

| ~1240 | ν(N-O) | Strong | Strong | Shifted to lower frequency vs. anhydrous form due to H-bonding. |

| ~1230 | νₐₛ(C-O-C) | Strong | Medium | Asymmetric stretch of the methoxy group. |

| ~1170 | β(C-H) | Strong | Medium | In-plane C-H bending. |

| ~1020 | νₛ(C-O-C) | Strong | Weak | Symmetric stretch of the methoxy group. |

| ~840 | Ring Breathing/γ(C-H) | Very Strong | Strong | Out-of-plane C-H wagging. Often a very intense band in the IR of pyridine derivatives. |

ν = stretching; δ = scissoring; β = in-plane bending; γ = out-of-plane bending.

Conclusion: A Unified Spectroscopic Picture

FT-IR and Raman spectroscopy provide a powerful and complementary analytical framework for the detailed characterization of this compound.

-

FT-IR spectroscopy excels at identifying the presence of water through the intense, broad O-H stretching and distinct H-O-H bending vibrations. It is highly sensitive to the vibrations of polar bonds, making the N-O and C-O stretches prominent features.

-

Raman spectroscopy offers complementary information, particularly regarding the skeletal modes of the pyridine ring, which are often very strong due to the large change in polarizability during these vibrations.

Crucially, the combined analysis confirms the presence of strong hydrogen bonding between the water of hydration and the N-oxide group. This is evidenced by the significant broadening of the O-H stretching bands and the anticipated redshift of the N-O stretching frequency compared to its anhydrous counterpart. For researchers in drug development, this spectroscopic signature is a direct probe of the molecular interactions that govern the physical properties of the hydrated solid form. This guide provides the foundational knowledge and methodological rigor required to apply these techniques effectively for structural elucidation and quality control.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-METHOXYPYRIDINE-N-OXIDE HYDRATE, 99 | 207511-18-0 [chemicalbook.com]

- 4. Bonding and structure of water molecules in solid hydrates. Correlation of spectroscopic and structural data | Semantic Scholar [semanticscholar.org]

- 5. Hydrogen Bonds in Solid Hydrates of Aqueous Salts studied by Quantum Simulations and Sub-picosecond Infrared Spectroscopy [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of the Hydration Shell on the Carbonyl Vibration in the Ala-Leu-Ala-Leu Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. ias.ac.in [ias.ac.in]

Electronic Structure and Computational Elucidation of 4-Methoxypyridine N-oxide: A Guide for Advanced Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxypyridine N-oxide (4-MPyNO) is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its unique electronic architecture, governed by the interplay between the pyridine ring, the N-oxide functional group, and the para-methoxy substituent, imparts desirable physicochemical properties that are exploited in the development of novel therapeutics, particularly in oncology and anti-inflammatory research.[1][2] This technical guide provides a comprehensive exploration of the electronic structure of 4-MPyNO, grounded in theoretical principles and elucidated through state-of-the-art computational chemistry protocols. We detail the causality behind methodological choices in Density Functional Theory (DFT) calculations, present a self-validating workflow for in-silico analysis, and correlate computational predictions with experimental observations. This document is intended to serve as an expert resource for researchers aiming to leverage the full potential of 4-MPyNO in rational drug design and synthetic strategy.

Introduction: The Strategic Importance of 4-Methoxypyridine N-oxide

4-Methoxypyridine N-oxide is a crystalline solid at standard conditions, recognized for its high solubility in polar solvents and its role as a versatile intermediate.[2][3] Its strategic importance stems from two key structural features:

-

The N-oxide Group : This functional group fundamentally alters the electronic landscape of the parent pyridine ring. It acts as a strong electron-donating group through resonance while also being an effective oxygen transfer agent and a site for coordination with metal ions.[1][4] The N-O bond is semipolar, possessing significant charge separation that enhances the molecule's dipole moment and hydrogen bonding capabilities.

-

The 4-Methoxy Group : Positioned para to the N-oxide, this methoxy group is a classical electron-donating substituent. It further enriches the pyridine ring with electron density, modulating its reactivity and influencing intermolecular interactions.[1]

This unique electronic combination makes 4-MPyNO a valuable precursor for creating complex pharmaceutical agents, where the N-oxide moiety can improve solubility and bioavailability.[1] Understanding its electronic structure in detail is therefore paramount for predicting its reactivity, stability, and interaction with biological targets.

Deciphering the Electronic Architecture of 4-MPyNO

The properties of 4-MPyNO are a direct consequence of its nuanced electron distribution, which can be understood by examining the interplay of resonance, induction, and aromaticity.

The Semipolar N-O Bond and Aromaticity

The N-oxide bond is best described as a coordinate covalent bond, with a formal positive charge on the nitrogen and a negative charge on the oxygen. This dipolar nature is a key feature, creating a "push-pull" electronic effect that allows the molecule to engage in a wide range of chemical transformations.[4]

The N-oxide group donates electron density into the aromatic ring via resonance, as depicted in the contributing resonance structures. This donation is particularly pronounced at the ortho (C2, C6) and para (C4) positions. The para-methoxy group also donates electron density into the ring, further enhancing the nucleophilicity of the oxygen atom and influencing the reactivity of the ring carbons.

Substituent Effects on Molecular Geometry and Electron Density

Computational and experimental studies on substituted pyridine N-oxides have demonstrated that the nature of the substituent at the para position significantly impacts the molecule's geometry and electronic properties.[5]

-

Electron-Donating Groups (EDGs) : Groups like methyl (-CH₃) and, by extension, methoxy (-OCH₃), increase electron density in the ring. This leads to a slight lengthening of the semipolar N-O bond and a decrease in the ipso-angle (the C-N-C angle within the ring) compared to unsubstituted pyridine N-oxide.[5]

-

Electron-Withdrawing Groups (EWGs) : Conversely, an electron-withdrawing group like nitro (-NO₂) in the para position shortens the N-O bond and increases the ipso-angle.[5]

For 4-MPyNO, the combined electron-donating effects of the N-oxide and the 4-methoxy group result in a highly electron-rich system. This has profound implications for its reactivity, making the N-oxide oxygen a potent nucleophile and hydrogen bond acceptor, while activating the C2 and C6 positions for electrophilic attack.[3]

A Validated Protocol for Computational Analysis

To quantitatively probe the electronic structure of 4-MPyNO, we employ Density Functional Theory (DFT), a robust quantum chemical method that provides accurate descriptions of molecular properties at a manageable computational cost. The following protocol outlines a self-validating workflow for obtaining reliable in-silico data.

Experimental Protocol: DFT Analysis of 4-MPyNO

Objective: To calculate the optimized geometry, electronic properties (HOMO, LUMO, MEP), and vibrational frequencies of 4-Methoxypyridine N-oxide.

Methodology Rationale: The choice of the B3LYP functional and the 6-311++G(d,p) basis set is grounded in established literature for similar heterocyclic systems.[5] B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that effectively balances accuracy and computational efficiency for organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron distribution. The diffuse functions (++) are crucial for accurately modeling the lone pairs on the oxygen atoms and the potential for non-covalent interactions, while the polarization functions (d,p) allow for anisotropy in the electron density.

Step-by-Step Procedure:

-

Structure Generation:

-

Construct the 3D structure of 4-Methoxypyridine N-oxide using molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

-

-

Geometry Optimization:

-

Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Specify the calculation type as Geometry Optimization (Opt).

-

Define the level of theory: B3LYP functional and 6-311++G(d,p) basis set.

-

Initiate the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation.

-

-

Vibrational Frequency Analysis:

-

Using the optimized geometry from the previous step, perform a Frequency calculation (Freq).

-

This calculation serves two purposes:

-

-

Electronic Property Calculation:

-

Using the validated optimized geometry, perform a single-point energy calculation.

-

Request the generation of molecular orbitals (for HOMO-LUMO analysis), Mulliken population analysis (for atomic charges), and the Molecular Electrostatic Potential (MEP) map.

-

Computational Workflow Diagram

Caption: Computational workflow for DFT analysis of 4-MPyNO.

Predicted Properties and Correlation with Experimental Data

The computational protocol described yields a wealth of quantitative data that provides deep insight into the molecular characteristics of 4-MPyNO.

Molecular Geometry

The DFT calculations provide precise bond lengths and angles. These theoretical values can be benchmarked against experimental data from X-ray crystallography or gas-phase electron diffraction of similar compounds.[5]

| Parameter | Predicted Value (Å/°) | Implication |

| N1-O Bond Length | ~1.30 Å | Shorter than a single bond, indicative of its semipolar, double-bond character. |

| C4-O Bond Length | ~1.36 Å | Typical for an aryl-ether bond, showing conjugation with the ring. |

| C2-N1-C6 Angle | ~118° | Reflects the influence of the electron-donating groups on the ring geometry.[5] |

Table 1: Representative Predicted Geometric Parameters for 4-MPyNO from DFT Calculations.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

-

HOMO: The HOMO is primarily localized over the N-oxide oxygen and the aromatic ring, indicating these are the primary sites for electrophilic attack (i.e., where the molecule acts as a nucleophile).

-

LUMO: The LUMO is distributed across the anti-bonding π* orbitals of the pyridine ring, indicating the regions susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity. The calculated gap for 4-MPyNO provides a quantitative measure of its kinetic stability.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides an intuitive, color-coded visualization of the charge distribution on the molecule's surface. For 4-MPyNO, the MEP map would clearly show:

-

Intense Red Region: Localized on the N-oxide oxygen, signifying the area of most negative electrostatic potential. This is the primary site for hydrogen bonding, coordination to metal centers, and reaction with electrophiles.

-

Yellow/Green Regions: Spread across the aromatic ring, indicating its electron-rich nature.

-

Blue Regions: Associated with the hydrogen atoms, particularly those on the methyl group, representing areas of positive electrostatic potential.

This visual data is invaluable for predicting intermolecular interactions and the initial stages of chemical reactions.

Implications for Drug Development and Synthesis

The detailed electronic and structural understanding of 4-MPyNO directly informs its application in drug discovery and organic synthesis.

-

Rational Drug Design: The MEP map highlights the N-oxide oxygen as a potent hydrogen bond acceptor. Drug development professionals can leverage this property to design molecules that fit into specific receptor binding pockets, enhancing potency and selectivity.

-

Intermediate in Synthesis: The electron-rich nature of the pyridine ring, enhanced by both the N-oxide and methoxy groups, activates the C2/C6 positions for functionalization, such as through direct arylation reactions.[3] This allows 4-MPyNO to serve as a versatile scaffold for building more complex molecular architectures.[2]

-

Improving Physicochemical Properties: The polar N-oxide group is frequently used to increase the aqueous solubility and bioavailability of drug candidates, a critical consideration in transitioning a lead compound into a viable drug.[1]

Conclusion

4-Methoxypyridine N-oxide is more than a simple chemical intermediate; it is a highly tunable and electronically sophisticated molecule. This guide has demonstrated how a synergistic approach, combining fundamental principles of electronic structure with validated computational workflows, can provide a profound understanding of its properties. By applying DFT calculations, researchers can accurately predict the geometry, reactivity, and intermolecular interaction potential of 4-MPyNO, enabling its more effective and strategic use in the design of next-generation pharmaceuticals and advanced materials.

References

- 1. 4-Methoxypyridine N-Oxide|CAS 1122-96-9|Supplier [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 4-Methoxypyridine N-oxide(1122-96-9) IR2 [m.chemicalbook.com]

- 7. 4-Methoxypyridine N-oxide | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Methoxypyridine N-oxide Hydrate in Common Organic Solvents

Introduction

4-Methoxypyridine N-oxide hydrate is a heterocyclic compound of significant interest in pharmaceutical and materials science research. As a derivative of pyridine, the N-oxide functional group fundamentally alters the electronic properties of the aromatic ring, enhancing its utility as a synthetic intermediate.[1] The presence of the N-oxide moiety increases the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution.[1] Furthermore, this functional group can improve aqueous solubility and modulate the pharmacokinetic profiles of parent compounds, making it a valuable component in drug design.[1]

Understanding the solubility of this compound is paramount for its effective application. Solubility dictates the choice of solvents for synthesis, purification, formulation, and analytical characterization. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in a range of common organic solvents, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential to predict and explain its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₂ · xH₂O (Hydrate) | [2] |

| Molecular Weight | 125.13 g/mol (Anhydrous basis) | |

| 143.14 g/mol (Monohydrate) | [3][4] | |

| Melting Point | 73-81 °C | [5] |

| Appearance | Solid | [2] |

| LogP (Predicted) | -1.07 | [6] |

| pKa (of conjugate acid) | 0.8 | |

| Water Solubility | Soluble | [4][7][8][9][10][11] |

| Hygroscopicity | Hygroscopic | [5][8][12] |

The structure of 4-Methoxypyridine N-oxide reveals key features that govern its solubility. The N-oxide group is highly polar and a strong hydrogen bond acceptor. The methoxy group also contributes to the polarity and can act as a hydrogen bond acceptor. The pyridine ring itself provides a degree of aromatic character. As a hydrate, the presence of water molecules in the crystal lattice indicates a strong affinity for polar, protic environments.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[8] The solubility of this compound can be predicted by considering the interplay of several factors:

-

Polarity: The high polarity of the N-oxide bond suggests good solubility in polar solvents.

-

Hydrogen Bonding: The oxygen atom of the N-oxide is a strong hydrogen bond acceptor. Therefore, it is expected to be highly soluble in protic solvents (e.g., water, alcohols) that can act as hydrogen bond donors. It should also be soluble in aprotic polar solvents that can participate in dipole-dipole interactions.

-

Van der Waals Forces: The pyridine ring allows for π-π stacking and van der Waals interactions, which may contribute to solubility in less polar, aromatic solvents to some extent.

Based on these principles, we can anticipate the following solubility trends:

-

High Solubility: Expected in polar protic solvents like water, methanol, and ethanol.

-

Moderate to High Solubility: Expected in polar aprotic solvents such as acetone, acetonitrile, and dimethylformamide (DMF).

-

Lower Solubility: Expected in solvents of intermediate polarity like ethyl acetate and dichloromethane.

-

Poor to Insoluble: Expected in non-polar solvents such as toluene, hexane, and diethyl ether.

The following diagram illustrates the relationship between solvent properties and the expected solubility of this compound.

Caption: Predicted solubility based on solvent type.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical data is essential for scientific accuracy. The following is a detailed protocol for determining the solubility of this compound using the isothermal equilibrium method. This method ensures the solution is saturated at a specific temperature, providing reliable and reproducible data.

Experimental Workflow Diagram

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Protocol

-

Materials and Equipment:

-

This compound (reagent grade or higher)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Calibrated pipettes

-

Drying oven or vacuum desiccator

-

HPLC or UV-Vis spectrophotometer (for analysis by concentration)

-

-

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase will remain after equilibration.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. If necessary, centrifuge the vials to ensure a clear supernatant.

-

Sampling: Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette. Transfer the sample to a pre-weighed vial.

-

Gravimetric Analysis:

-

Place the vials with the supernatant in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, transfer the vials to a desiccator to cool to room temperature.

-

Weigh the vials containing the dried solute. The difference in weight corresponds to the mass of the dissolved solid.

-

-

Concentration-Based Analysis (Alternative):

-

Dilute the withdrawn sample with a suitable solvent to a concentration within the linear range of a previously established calibration curve.

-

Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration.

-

-

-

Data Calculation:

-

Gravimetric Method:

-

Solubility ( g/100 mL) = (mass of residue in g / volume of supernatant in mL) * 100

-

-

Concentration-Based Method:

-

Solubility ( g/100 mL) = (Concentration from analysis in g/mL) * (Dilution factor) * 100

-

-

Data Summary and Discussion

The following table should be used to summarize the empirically determined solubility data. The inclusion of the solvent polarity index provides a quantitative measure to correlate with the observed solubility.

| Solvent | Solvent Type | Polarity Index | Solubility at 25°C ( g/100 mL) | Solubility at 25°C (mol/L) |

| Water | Polar Protic | 10.2 | To be determined | To be determined |

| Methanol | Polar Protic | 5.1 | To be determined | To be determined |

| Ethanol | Polar Protic | 4.3 | To be determined | To be determined |

| Acetone | Polar Aprotic | 5.1 | To be determined | To be determined |

| Acetonitrile | Polar Aprotic | 5.8 | To be determined | To be determined |

| Ethyl Acetate | Polar Aprotic | 4.4 | To be determined | To be determined |

| Dichloromethane | Polar Aprotic | 3.1 | To be determined | To be determined |

| Toluene | Non-Polar | 2.4 | To be determined | To be determined |

| n-Hexane | Non-Polar | 0.1 | To be determined | To be determined |

Discussion of Expected Results:

It is anticipated that the experimental results will align with the theoretical predictions. A high degree of solubility is expected in water, methanol, and ethanol due to the strong hydrogen bonding interactions between the solvent and the N-oxide group. Moderate solubility is expected in acetone and acetonitrile, driven by dipole-dipole interactions. The solubility is likely to decrease significantly in less polar solvents like ethyl acetate and dichloromethane, and the compound is expected to be sparingly soluble or insoluble in non-polar solvents like toluene and hexane.

Any deviations from this expected trend could provide valuable insights into specific solvent-solute interactions that may not be immediately apparent from general principles. For instance, a higher-than-expected solubility in an aromatic solvent like toluene might suggest favorable π-π stacking interactions.

Conclusion

While qualitative data suggests that this compound is soluble in polar solvents, this guide emphasizes the necessity of quantitative experimental determination for rigorous scientific applications. By providing a robust theoretical framework and a detailed, validated experimental protocol, researchers and drug development professionals are equipped to accurately measure and understand the solubility of this important compound. This foundational knowledge is critical for optimizing reaction conditions, developing purification strategies, and designing effective formulation and delivery systems.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Methoxypyridine N-oxide technical, = 90 207511-18-0 [sigmaaldrich.com]

- 3. This compound [oakwoodchemical.com]

- 4. echemi.com [echemi.com]

- 5. 4-Methoxypyridine N-oxide CAS#: 1122-96-9 [amp.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-METHOXYPYRIDINE-N-OXIDE HYDRATE, 99 | 207511-18-0 [chemicalbook.com]

- 8. 4-METHOXYPYRIDINE-N-OXIDE HYDRATE, 99 CAS#: 207511-18-0 [m.chemicalbook.com]

- 9. chemwhat.com [chemwhat.com]

- 10. labsolu.ca [labsolu.ca]

- 11. fishersci.fr [fishersci.fr]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Field-Proven Guide to the Synthesis of 4-Methoxypyridine N-oxide Hydrate

Executive Summary: The "Why" Behind the Synthesis

4-Methoxypyridine N-oxide is more than a simple heterocyclic compound; it is a versatile building block and a key intermediate in the synthesis of various functionalized pyridines and pharmacologically active molecules.[1][2] The introduction of the N-oxide functionality fundamentally alters the electronic properties of the pyridine ring. It enhances the electron density of the ring, activating it for certain electrophilic substitutions, and can serve as an oxygen atom transfer agent.[1] Its hydrated form is frequently the stable, isolated product in aqueous workups and is a common starting point for further chemical transformations.[3] This guide provides a detailed, reliable, and scientifically-grounded protocol for the N-oxidation of 4-methoxypyridine using a classic and robust method, emphasizing safety, efficiency, and product validation.

The Chemical Principle: N-Oxidation Mechanism

The conversion of a pyridine to its corresponding N-oxide is a classic example of an oxidation reaction where the nucleophilic nitrogen atom of the pyridine ring attacks an electrophilic oxygen source. In the widely-used hydrogen peroxide/acetic acid method, the active oxidant is peracetic acid (CH₃CO₃H), which is formed in situ.

The reaction proceeds as follows:

-

Formation of the Oxidant: Hydrogen peroxide reacts with acetic acid in an equilibrium reaction to form peracetic acid.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methoxypyridine attacks the terminal, electrophilic oxygen atom of the peracetic acid. The electron-donating nature of the 4-methoxy group increases the nucleophilicity of the nitrogen, facilitating this attack.

-

Proton Transfer & Product Formation: A concerted proton transfer occurs, leading to the formation of the N-O bond and releasing acetic acid as a byproduct. The final product is the stable 4-methoxypyridine N-oxide.

Experimental Workflow Overview

The following diagram outlines the complete workflow from starting material to the purified final product.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is based on a common and scalable laboratory procedure for the N-oxidation of 4-methoxypyridine.[4][5]

4.1. Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Amount (for 45 mmol scale) | Notes |

| 4-Methoxypyridine | 620-08-6 | C₆H₇NO | 109.13 | 5.0 g (45.8 mmol) | Starting material. |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | 25 mL | Solvent and reagent. |

| Hydrogen Peroxide (30% aq.) | 7722-84-1 | H₂O₂ | 34.01 | 4.2 mL | Oxidizing agent. Caution! |

| Round-bottom flask | N/A | N/A | N/A | 100 mL | |

| Reflux condenser | N/A | N/A | N/A | N/A | |

| Magnetic stirrer & stir bar | N/A | N/A | N/A | N/A | |

| Heating mantle / Oil bath | N/A | N/A | N/A | N/A | |

| Rotary evaporator | N/A | N/A | N/A | N/A | For solvent removal. |

4.2. Step-by-Step Procedure

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxypyridine (5.0 g, 45.8 mmol) and glacial acetic acid (25 mL).[4] Stir the solution at room temperature until the starting material is fully dissolved.

-

Addition of Oxidant: While stirring, carefully add 30% aqueous hydrogen peroxide (4.2 mL) to the solution at room temperature.[4] Causality Note: This addition should be done cautiously as the subsequent heating will generate the exothermic formation of peracetic acid.[6]

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118-120°C) using a heating mantle or oil bath.[4]

-

Monitoring: Allow the reaction to stir at reflux for 24 hours.[4][5] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. A recommended mobile phase is 5% Methanol in Dichloromethane.[4]

-

Workup and Isolation: After 24 hours, or upon confirmation of reaction completion by TLC, remove the flask from the heat source and allow it to cool to room temperature.

-

Purification: Concentrate the reaction mixture by removing the volatile components (acetic acid and water) using a rotary evaporator (in vacuo).[4] This step is crucial for isolating the product from the reaction medium. The resulting residue is the crude 4-methoxypyridine N-oxide, often obtained as a hydrate.[4] For many applications, this material is of sufficient purity. If higher purity is required, vacuum distillation can be attempted, but care must be taken as decomposition can occur at elevated temperatures.[6]

Product Characterization

The successful synthesis of this compound can be confirmed through several analytical techniques.

| Property | Expected Result | Source(s) |

| Appearance | Light brown or yellow crystalline solid. | [1][4] |

| Molecular Weight | 125.13 g/mol (anhydrous basis). | [1][7][8] |

| Melting Point | 73-79 °C (hydrate). | [8] |

| Yield | Typically high, reported yields are in the range of 88-94%. | [4][5] |

| LC-MS | Expected [M+H]⁺ peak at m/z = 125.9. | [4][5] |

Safety and Handling: A Critical Overview

Trustworthiness in science begins with safety. This synthesis involves hazardous materials that require strict adherence to safety protocols.

-

General Precautions: The entire procedure must be conducted in a well-ventilated fume hood.[1] Personal Protective Equipment (PPE), including a lab coat, impervious gloves, and safety glasses with side shields, is mandatory.[9][10]

-

Peroxy Compounds: Hydrogen peroxide and the in situ generated peracetic acid are strong oxidizers and can cause severe skin and eye irritation.[6] Reactions involving peroxy compounds can be exothermic and should always be performed behind a safety shield.[6]

-

Reagents: 4-methoxypyridine and glacial acetic acid are irritants. Avoid inhalation and skin contact.

-

Product Handling: 4-methoxypyridine N-oxide is an irritant to the skin, eyes, and respiratory system.[1] It is also hygroscopic and should be stored in a tightly closed container in a dry place.[1][11]

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench any residual peroxide before disposal.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. Degradation of H₂O₂. | Extend reflux time and monitor by TLC. Use a fresh bottle of hydrogen peroxide. |

| Low Yield | Loss of product during workup. Decomposition during heating. | Ensure efficient removal of volatiles without excessive heating. Avoid oil bath temperatures significantly above the reflux point. |

| Dark-colored Product | Formation of impurities due to overheating or prolonged reaction time. | Monitor the reaction closely and stop once the starting material is consumed. If necessary, the product can be purified by recrystallization or careful vacuum distillation. |

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]

- 3. 4-METHOXYPYRIDINE-N-OXIDE HYDRATE, 99 | 207511-18-0 [chemicalbook.com]

- 4. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]

- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-Methoxypyridine N-oxide | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-メトキシピリジンN-オキシド 水和物 technical, ≥90% | Sigma-Aldrich [sigmaaldrich.com]

- 9. aksci.com [aksci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

4-Methoxypyridine N-oxide hydrate as an oxidant in organic synthesis

An In-Depth Guide to 4-Methoxypyridine N-oxide Hydrate as an Oxidant in Organic Synthesis

Introduction: The Unique Profile of a Modern Oxidant

In the landscape of organic synthesis, the quest for selective, mild, and efficient oxidizing agents is perpetual. 4-Methoxypyridine N-oxide (4-MPO), particularly in its stable hydrate form, has emerged as a versatile and valuable reagent.[1][2] Unlike harsh oxidants that can lead to over-oxidation or decomposition of sensitive substrates, 4-MPO functions as a proficient oxygen atom transfer agent.[3] Its solid, crystalline nature and solubility in common organic solvents make it a practical choice in various synthetic transformations.[3]

The core reactivity of 4-MPO stems from the N-oxide functional group, which can activate the pyridine ring and, more importantly, participate in redox reactions by transferring its oxygen atom.[1] This property is harnessed most powerfully when 4-MPO is employed as a co-oxidant in metal-catalyzed cycles, where it regenerates the active high-valent metal species, allowing the primary oxidant (the metal catalyst) to be used in catalytic amounts. This guide provides a detailed exploration of 4-MPO's mechanisms, applications, and protocols, tailored for researchers and drug development professionals seeking to leverage its synthetic potential.

Core Application I: Co-oxidant in Ruthenium-Catalyzed Alcohol Oxidations (Ley-Griffith Type)

The selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a cornerstone transformation in organic synthesis. The Ley-Griffith reaction, which utilizes a catalytic amount of tetra-n-propylammonium perruthenate (TPAP, a Ru(VII) species), is a prominent method for achieving this under mild conditions.[4][5] The reaction's efficiency hinges on the continuous regeneration of the active TPAP catalyst, a role perfectly suited for N-oxides.

Mechanism of Action

While N-methylmorpholine N-oxide (NMO) is the classic co-oxidant for this reaction, 4-MPO operates on the same principle.[4][5] The catalytic cycle proceeds as follows:

-

The Ru(VII) species (perruthenate) oxidizes the alcohol substrate, forming the desired aldehyde or ketone. In this process, the ruthenium is reduced to a lower oxidation state, typically Ru(V).

-

The co-oxidant, 4-MPO, then re-oxidizes the Ru(V) species back to the active Ru(VII) state, regenerating the catalyst for the next turnover.

-

The 4-MPO is converted to 4-methoxypyridine in the process.

The causality behind using a co-oxidant like 4-MPO is twofold: it makes the process economical and safer by minimizing the use of the expensive and toxic heavy metal catalyst, and it maintains a low concentration of the active oxidant, which can help prevent side reactions.

Caption: Catalytic cycle of a Ley-Griffith type alcohol oxidation.

Core Application II: Regenerating the Catalyst in Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a Nobel Prize-winning reaction that provides a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[6][7] This reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids.[7][8] The high enantioselectivity and broad substrate scope have made it an indispensable tool in the synthesis of pharmaceuticals and natural products.[6]

The Role of 4-MPO as a Co-oxidant

The catalytic cycle of the Sharpless AD involves the conversion of Os(VIII) (as OsO₄) to an Os(VI) species upon reaction with the alkene and subsequent hydrolysis to release the diol.[6][9] To enable the use of osmium in catalytic quantities, a stoichiometric co-oxidant is required to regenerate the Os(VIII) catalyst.[9] While commercially available "AD-mix" formulations typically use potassium ferricyanide (K₃[Fe(CN)₆]), heterocyclic N-oxides like 4-MPO can also serve this critical role.[8][9]

The choice of co-oxidant can influence reaction conditions and workup procedures. The use of an organic-soluble co-oxidant like 4-MPO can be advantageous in certain solvent systems. The fundamental mechanism involves the N-oxide providing the oxygen atom necessary to convert Os(VI) back to Os(VIII), thereby closing the catalytic loop.

References

- 1. 4-Methoxypyridine N-Oxide|CAS 1122-96-9|Supplier [benchchem.com]

- 2. 4-METHOXYPYRIDINE-N-OXIDE HYDRATE, 99 | 207511-18-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 5. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

Application Notes: 4-Methoxypyridine N-oxide Hydrate in Modern C-H Activation Chemistry

This document provides researchers, scientists, and drug development professionals with a detailed technical guide on the application of 4-Methoxypyridine N-oxide hydrate in C-H activation reactions. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings of this versatile reagent, offering insights into its dual roles as a hydrogen atom transfer agent and a crucial component in transition metal catalysis.

Introduction: The Strategic Value of 4-Methoxypyridine N-oxide

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in chemical synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. Within this field, the choice of reagents is paramount to achieving desired reactivity and selectivity. 4-Methoxypyridine N-oxide (4-MeO-PyO), a commercially available and stable solid, has emerged as a uniquely versatile tool.[1][2]

Its utility stems from the rich chemistry of the N-oxide functional group. This moiety can act as a potent precursor to oxygen-centered radicals for abstracting hydrogen atoms from even strong, unactivated C(sp³)–H bonds.[3][4] Concurrently, it serves as an effective directing group and ligand in transition metal-catalyzed C(sp²)–H functionalization, showcasing a remarkable duality that enables a broad spectrum of synthetic transformations.[5][6] This guide explores these two primary applications, providing both the theoretical framework and practical protocols for their successful implementation in a laboratory setting.

Physicochemical Properties and Safe Handling

4-Methoxypyridine N-oxide is typically supplied as a hydrate, which can affect its molecular weight and stoichiometry in reactions.[7] Understanding its properties is crucial for accurate and reproducible experimentation.

| Property | Value | Source(s) |

| CAS Number | 207511-18-0 (for hydrate) | [2][7] |

| Molecular Formula | C₆H₇NO₂ · xH₂O | |

| Molecular Weight | 125.13 g/mol (anhydrous basis) | [8] |

| Appearance | Light brown to beige crystalline solid | [1][2] |

| Melting Point | 73-81 °C | [2] |

| Solubility | Soluble in water and most common organic solvents | [1][2] |

| Key Hazards | Causes skin, eye, and respiratory system irritation | |

| Storage | Store in a tightly closed container in a dry, well-ventilated place. The compound is hygroscopic. | [1] |

Handling Precautions: Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid inhalation of dust.

Application I: A Potent Hydrogen Atom Transfer (HAT) Agent in Photoredox Catalysis

A significant advancement in C-H functionalization involves the use of pyridine N-oxides as precursors for highly reactive oxygen-centered radicals.[3] Under visible light photoredox conditions, 4-MeO-PyO can initiate the functionalization of unactivated aliphatic C–H bonds, which are traditionally inert.

Mechanistic Principles

The core of this methodology lies in a synergistic catalytic cycle. A photocatalyst (PC), typically a highly oxidizing acridinium salt, is excited by visible light. The excited-state photocatalyst (PC*) is a powerful oxidant and undergoes a single-electron transfer (SET) with 4-MeO-PyO. This oxidation generates a highly electrophilic N-oxy radical cation, the key HAT agent.[3][4] This potent radical can abstract a hydrogen atom from a strong C(sp³)–H bond (BDE ≥ 95 kcal/mol) of a substrate (R-H), forming an alkyl radical (R•). This alkyl radical is then trapped by a radical acceptor, such as an electron-deficient olefin, to forge a new C-C bond and complete the functionalization.[3][9]

Protocol: Photocatalytic C(sp³)–H Alkylation with an Olefin Acceptor

This protocol is a representative example adapted from literature procedures for the alkylation of unactivated C–H bonds.[3][4]

Materials:

-

Substrate (e.g., Cyclohexane): 1.0 mmol

-

Radical Acceptor (e.g., Benzylidenemalononitrile): 0.2 mmol, 1.0 equiv

-

This compound: 0.3 mmol, 1.5 equiv

-

Photocatalyst (e.g., 9-Mesityl-10-phenylacridinium tetrafluoroborate): 0.004 mmol, 2 mol%

-

Solvent (e.g., Dichloromethane): 2.0 mL

-

Additive (e.g., 1,1,1,3,3,3-Hexafluoro-2-propanol, HFIP): 0.2 mmol, 1.0 equiv (optional, can enhance reactivity[3])

-

Light Source: Blue LED lamp (450 nm)

Procedure:

-

Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the radical acceptor (0.2 mmol), this compound (0.3 mmol), and the photocatalyst (0.004 mmol).

-

Solvent and Substrate Addition: Add the solvent (2.0 mL) followed by the C-H substrate (1.0 mmol) and the optional HFIP additive.

-

Degassing (Critical Step): Seal the vial and sparge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

-

Irradiation: Place the vial approximately 5 cm from the blue LED lamp and begin vigorous stirring. Use a fan to maintain the reaction temperature near ambient (20-25 °C).

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. Typical reaction times can range from 24 to 48 hours.[3]

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired alkylated product.

Application II: A Ligand and Oxidant in Transition Metal Catalysis

In the realm of transition metal catalysis, particularly with palladium, 4-MeO-PyO plays a distinctly different but equally important role. It facilitates the selective functionalization of C(sp²)–H bonds, primarily at the ortho-position of the pyridine ring.[6]

Mechanistic Roles

-

Directing Group: The oxygen atom of the N-oxide coordinates to the palladium center, positioning it in close proximity to the C2–H bond. This chelation assistance lowers the activation energy for the C–H cleavage step, leading to high regioselectivity for ortho-functionalization.[6][10]

-

Internal/External Oxidant: Many Pd-catalyzed C-H functionalizations are oxidative processes that cycle between Pd(II) and Pd(0). Pyridine N-oxides can serve as the terminal oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination, thus closing the catalytic cycle.[6]

-

Ligand: As a ligand, 4-MeO-PyO can stabilize the metal catalyst.[5] The electron-donating methoxy group enhances the electron density on the oxygen atom, potentially strengthening its coordination to the metal center and modulating the catalyst's reactivity.

Protocol: Palladium-Catalyzed Ortho-C-H Alkenylation

This protocol provides a general method for the direct C2-alkenylation of 4-MeO-PyO, based on established procedures for pyridine N-oxides.[6]

Materials:

-

This compound: 0.5 mmol, 1.0 equiv

-

Olefin (e.g., n-Butyl acrylate): 1.0 mmol, 2.0 equiv

-

Palladium Catalyst (e.g., Pd(OAc)₂): 0.025 mmol, 5 mol%

-

Oxidant (e.g., Silver Acetate, AgOAc): 1.0 mmol, 2.0 equiv

-

Solvent (e.g., 1,2-Dichloroethane, DCE): 2.5 mL

Procedure:

-

Reaction Setup: In a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (0.5 mmol), Pd(OAc)₂ (0.025 mmol), and AgOAc (1.0 mmol).

-

Reagent Addition: Add the solvent (2.5 mL) followed by the olefin (1.0 mmol) via syringe.

-

Heating: Seal the tube and place it in a preheated oil bath at 100-120 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously. Monitor its progress by taking aliquots and analyzing them by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite to remove palladium black and silver salts.

-

Isolation: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography to yield the 2-alkenylated 4-methoxypyridine N-oxide.

Conclusion and Future Outlook

This compound is a powerful and multifaceted reagent for C-H activation. Its ability to function as both a HAT agent precursor in photoredox catalysis and as a directing group/ligand in transition metal catalysis makes it a valuable asset for synthetic chemists. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage its capabilities in the synthesis of complex molecules, from novel materials to pharmaceutical intermediates. Future research will likely expand its applications in other catalytic systems and explore the functionalization of a wider array of C-H bonds with even greater precision and efficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-METHOXYPYRIDINE-N-OXIDE HYDRATE, 99 CAS#: 207511-18-0 [amp.chemicalbook.com]

- 3. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]

- 6. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [oakwoodchemical.com]

- 8. 4-Methoxypyridine N-oxide | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: Leveraging 4-Methoxypyridine N-oxide Hydrate in Modern Palladium-Catalyzed Cross-Coupling

Introduction: Beyond a Simple Heterocycle

Palladium-catalyzed cross-coupling reactions represent a pillar of modern organic synthesis, enabling the construction of complex molecular architectures that are foundational to pharmaceuticals, agrochemicals, and materials science.[1] Within this landscape, the strategic selection of reagents is paramount for achieving high efficiency, selectivity, and functional group tolerance. Pyridine N-oxides, once viewed primarily as intermediates, have emerged as highly versatile and powerful tools in the synthetic chemist's arsenal.